molecular formula C6H5FN2O B14277667 3-Hydroxybenzene-1-diazonium fluoride CAS No. 139298-15-0

3-Hydroxybenzene-1-diazonium fluoride

Cat. No.: B14277667
CAS No.: 139298-15-0
M. Wt: 140.11 g/mol
InChI Key: CTCAHAQIWOJCJI-UHFFFAOYSA-N
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Description

3-Hydroxybenzene-1-diazonium fluoride (C₆H₄(OH)N₂⁺F⁻) is an aromatic diazonium salt characterized by a hydroxyl group at the 3-position and a diazonium group (-N₂⁺) at the 1-position, stabilized by a fluoride counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often employed in azo coupling reactions, dye production, and pharmaceutical applications . The hydroxyl group introduces polarity, affecting solubility and reactivity in aqueous environments.

Properties

CAS No.

139298-15-0

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

3-hydroxybenzenediazonium;fluoride

InChI

InChI=1S/C6H4N2O.FH/c7-8-5-2-1-3-6(9)4-5;/h1-4H;1H

InChI Key

CTCAHAQIWOJCJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)[N+]#N.[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 3-hydroxyaniline (m-aminophenol) with nitrous acid in the presence of hydrofluoric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of diazonium salts, including 3-hydroxybenzene-1-diazonium fluoride, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and side reactions .

Mechanism of Action

The mechanism of action of 3-hydroxybenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution, coupling, or reduction reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of electron-withdrawing groups on the aromatic ring can stabilize the diazonium ion, enhancing its reactivity .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Stability vs. Reactivity : While halogen substituents (Br, Cl) in SC-558 analogs enhance stability , the hydroxyl group in the target compound may accelerate hydrolysis, conflicting with fluoride’s stabilizing role .
  • Bioactivity : Fluorine in flumioxazin directly contributes to herbicidal activity , but the fluoride counterion in the target compound likely plays a secondary role, emphasizing structural over functional parallels.

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